molecular formula C16H19N5S B12926998 6-(Phenethylthio)-9-propyl-9H-purin-2-amine CAS No. 93017-05-1

6-(Phenethylthio)-9-propyl-9H-purin-2-amine

Cat. No.: B12926998
CAS No.: 93017-05-1
M. Wt: 313.4 g/mol
InChI Key: ULXUCKDMJRCHFJ-UHFFFAOYSA-N
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Description

6-(Phenethylthio)-9-propyl-9H-purin-2-amine is a synthetic organic compound belonging to the purine class of heterocyclic aromatic organic compounds Purines are significant in biochemistry due to their role in nucleic acids, ATP, and other critical biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenethylthio)-9-propyl-9H-purin-2-amine typically involves multi-step organic synthesis

    Purine Core Synthesis: The purine core can be synthesized via the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide under high-temperature conditions.

    Introduction of Phenethylthio Group: The phenethylthio group can be introduced through a nucleophilic substitution reaction. This involves reacting the purine core with phenethylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Introduction of Propyl Group: The propyl group is typically introduced via alkylation. This can be achieved by reacting the intermediate with a propyl halide (e.g., propyl bromide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the phenethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the phenethylthio group, potentially leading to the formation of dihydropurine derivatives or thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 6-position, where the phenethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurine derivatives and thiols.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(Phenethylthio)-9-propyl-9H-purin-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a probe to understand the binding mechanisms and effects of purine derivatives on biological systems.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. Purine derivatives are known for their antiviral, anticancer, and anti-inflammatory activities. Research is ongoing to determine if this compound exhibits similar properties.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is particularly noteworthy.

Mechanism of Action

The mechanism of action of 6-(Phenethylthio)-9-propyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phenethylthio group may enhance binding affinity to certain proteins, while the purine core can mimic natural nucleotides, interfering with nucleic acid metabolism. This compound may inhibit specific enzymes involved in DNA replication or repair, leading to its potential use as an anticancer or antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

6-(Phenethylthio)-9-propyl-9H-purin-2-amine is unique due to the presence of the phenethylthio group, which may confer distinct biological activities compared to other purine derivatives. Its specific substitution pattern allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields

Properties

CAS No.

93017-05-1

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

6-(2-phenylethylsulfanyl)-9-propylpurin-2-amine

InChI

InChI=1S/C16H19N5S/c1-2-9-21-11-18-13-14(21)19-16(17)20-15(13)22-10-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H2,17,19,20)

InChI Key

ULXUCKDMJRCHFJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCCC3=CC=CC=C3)N

Origin of Product

United States

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